molecular formula C17H16O3 B13854158 (R)-4-Methyl Ketoprofen

(R)-4-Methyl Ketoprofen

Cat. No.: B13854158
M. Wt: 268.31 g/mol
InChI Key: PXERNXYPPAUBJI-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-4-Methyl Ketoprofen is a chiral non-steroidal anti-inflammatory drug (NSAID) that belongs to the propionic acid class. It is a derivative of ketoprofen, which is widely used to treat pain and inflammation associated with conditions such as arthritis. The compound has a chiral center, which means it exists in two enantiomeric forms: ®- and (S)-enantiomers. The ®-enantiomer is known for its specific pharmacological properties and is often studied for its unique effects compared to the (S)-enantiomer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Methyl Ketoprofen typically involves the resolution of racemic ketoprofen or the asymmetric synthesis of the ®-enantiomer. One common method is the use of chiral catalysts or chiral auxiliaries to achieve enantioselective synthesis. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like chiral amines or metal complexes .

Industrial Production Methods

Industrial production of ®-4-Methyl Ketoprofen may involve large-scale resolution techniques or continuous flow processes to ensure high yield and purity. Techniques such as crystallization, chromatography, and enzymatic resolution are commonly employed. The choice of method depends on factors like cost, efficiency, and environmental impact .

Chemical Reactions Analysis

Types of Reactions

®-4-Methyl Ketoprofen undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of ketoprofen, such as hydroxylated or halogenated compounds, which may have different pharmacological properties .

Scientific Research Applications

®-4-Methyl Ketoprofen has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ®-4-Methyl Ketoprofen involves the inhibition of the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition reduces the synthesis of prostaglandins, which are mediators of inflammation and pain. The ®-enantiomer is known to have a different binding affinity and selectivity compared to the (S)-enantiomer, which contributes to its unique pharmacological profile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-4-Methyl Ketoprofen is unique due to its specific enantiomeric form, which provides distinct pharmacokinetic and pharmacodynamic properties. Its selective inhibition of COX enzymes and reduced side effects compared to the racemic mixture make it a valuable compound in therapeutic applications .

Properties

Molecular Formula

C17H16O3

Molecular Weight

268.31 g/mol

IUPAC Name

(2R)-2-[3-(4-methylbenzoyl)phenyl]propanoic acid

InChI

InChI=1S/C17H16O3/c1-11-6-8-13(9-7-11)16(18)15-5-3-4-14(10-15)12(2)17(19)20/h3-10,12H,1-2H3,(H,19,20)/t12-/m1/s1

InChI Key

PXERNXYPPAUBJI-GFCCVEGCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)[C@@H](C)C(=O)O

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)C(C)C(=O)O

Origin of Product

United States

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